3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
Description
This compound is a halogenated isoxazole derivative characterized by a 3-bromo-2-fluorophenyl substituent at position 3 of the isoxazole ring and a methyl group at position 5.
Properties
Molecular Formula |
C11H7BrFNO3 |
|---|---|
Molecular Weight |
300.08 g/mol |
IUPAC Name |
3-(3-bromo-2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7BrFNO3/c1-5-8(11(15)16)10(14-17-5)6-3-2-4-7(12)9(6)13/h2-4H,1H3,(H,15,16) |
InChI Key |
YGAWIJLESNYLNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C(=CC=C2)Br)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the bromination and fluorination of a phenyl ring, followed by the formation of the isoxazole ring through cyclization reactions. The carboxylic acid group is then introduced via carboxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and halogenating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid has numerous applications in scientific research:
- Synthesis of Complex Molecules This compound is employed as a building block in the synthesis of more complex molecules. Its reactive functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
- Pharmaceutical Research The compound is used in pharmaceutical research for the development of new drugs. Its unique structure may interact with biological targets, making it a candidate for therapeutic applications.
- Agrochemical Research It is also utilized in agrochemical research for creating new pesticides and herbicides. The compound's chemical properties can be optimized to develop effective crop protection agents.
- Material Science In material science, this compound can be used to synthesize novel materials with specific properties. Its incorporation into polymers or other materials can modify their mechanical, thermal, or optical characteristics.
The unique structural features of this compound contribute to its versatility across multiple scientific domains, making it an important subject of study in contemporary research efforts.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of structurally related isoxazole-4-carboxylic acid derivatives:
Key Observations :
- Halogen Effects : Bromine increases molecular weight and lipophilicity compared to chlorine or fluorine. For example, the dichloro derivative (272.08 g/mol) is lighter than the bromo-fluoro analog (~300.09 g/mol).
Example Reactions :
- For 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid: EDCI/DMAP-mediated coupling in DCM .
- For 3-(2-chlorophenyl) derivatives: Prolonged reaction times (3 days) due to steric effects from ortho-substituents .
Challenges with Target Compound :
The 3-bromo-2-fluoro substitution may slow coupling reactions due to steric and electronic effects, necessitating optimized conditions (e.g., excess coupling reagents or elevated temperatures).
Structure-Activity Relationship (SAR) Insights
- Enzyme Inhibition : Chlorinated analogs (e.g., 2,6-diCl) exhibit inhibitory activity against amylase and lipase, attributed to hydrophobic interactions with enzyme active sites .
- Pharmaceutical Relevance : Brominated isoxazoles are intermediates in antibiotic synthesis (e.g., flucloxacillin impurity D) .
Biological Activity
3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Name: this compound
- CAS Number: 2028164-43-2
- Molecular Formula: C11H8BrFNO3
- Molecular Weight: 303.09 g/mol
Structure
The compound features a unique isoxazole ring structure, which is known for its diverse biological activities. The presence of bromine and fluorine substituents on the phenyl ring enhances its pharmacological properties.
Research indicates that compounds with isoxazole structures often exhibit significant interactions with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The specific mechanism of action for this compound has not been fully elucidated; however, studies suggest potential inhibition of certain kinases and modulation of signaling pathways associated with tumor growth.
Anticancer Activity
A notable study evaluated the anticancer effects of similar isoxazole derivatives, demonstrating their ability to induce apoptosis in cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against various cancer types, indicating promising anticancer activity. The compound's ability to induce cell cycle arrest and apoptosis suggests its potential as a therapeutic agent in oncology.
Inflammatory Response Modulation
Some studies have indicated that isoxazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property may position this compound as a candidate for treating inflammatory diseases.
Study 1: Antitumor Efficacy
In a recent investigation, a derivative similar to this compound was tested against breast cancer cell lines (MCF-7). The study found that the compound significantly reduced cell viability and induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in cells arrested in the G1 phase of the cell cycle, supporting its role as a potential anticancer agent .
Study 2: Kinase Inhibition Profile
Another study conducted a kinase panel assay on related compounds, revealing selective inhibition against Aurora A kinase, which is implicated in various cancers. The findings suggest that the isoxazole scaffold can be optimized for enhanced selectivity and potency against specific kinases involved in tumorigenesis .
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for preparing 3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, and how do reaction conditions impact yield?
- Methodology : The isoxazole core is typically synthesized via cyclization of nitrile oxides with alkynes. For example, nitrile oxides derived from halogenated benzaldehydes react with methyl-substituted alkynes under basic conditions to form the isoxazole ring. Subsequent carboxylation using CO₂ or carbon nucleophiles introduces the carboxylic acid group . Key factors :
- Temperature control during cyclization (60–80°C) minimizes side reactions.
- Solvent choice (e.g., THF or DMF) affects reaction kinetics and purity.
- Catalytic bases like K₂CO₃ improve carboxylation efficiency .
Q. How is X-ray crystallography utilized to determine the molecular conformation of this compound, and what software is recommended?
- Methodology : Single-crystal X-ray diffraction resolves the compound’s structure. The bromo-fluorophenyl and isoxazole rings typically exhibit dihedral angles of 40–50°, influencing steric and electronic properties. Hydrogen bonding between the carboxylic acid and isoxazole oxygen forms dimeric motifs, critical for stability . Tools :
- SHELXL for refinement (handles twinning and high-resolution data) .
- ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .
Q. What preliminary biological screening assays are suitable for evaluating its antimicrobial potential?
- Methodology :
- Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Mechanistic studies : Fluorescence-based assays to assess bacterial membrane disruption or β-lactamase inhibition .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling be optimized to modify the bromophenyl group for structure-activity relationship (SAR) studies?
- Methodology :
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands (e.g., SPhos) enhances cross-coupling efficiency.
- Conditions : Aryl boronic acids (1.2 eq.), DME/H₂O solvent, 80°C for 12–24 hours.
- Challenges : Steric hindrance from the 2-fluoro substituent may require elevated temperatures .
Example : Replacing Br with electron-withdrawing groups (e.g., CF₃) improves target binding affinity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Metabolic stability testing : Microsomal assays (e.g., liver S9 fractions) identify degradation products that alter activity .
- Structural analogs : Compare with 3-(2-chlorophenyl) and 3-(4-methoxyphenyl) derivatives to isolate substituent effects .
Q. How does the compound’s crystal packing influence its solubility and formulation?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
